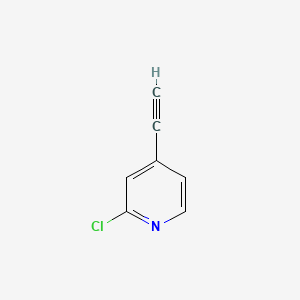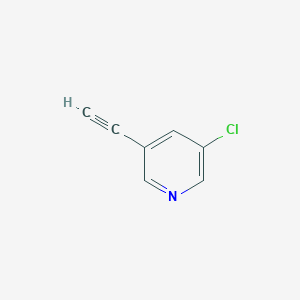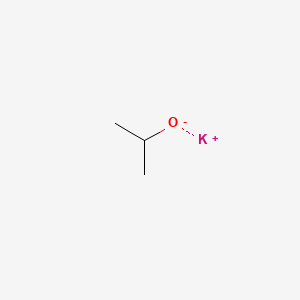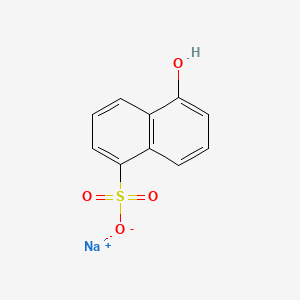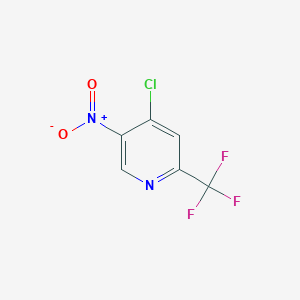
4-Chlor-5-nitro-2-(Trifluormethyl)pyridin
Übersicht
Beschreibung
“4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 438554-45-1 . It has a molecular weight of 226.54 . The compound is in liquid form at ambient temperature .
Synthesis Analysis
The synthesis of “4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” and its derivatives generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
“4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” is a liquid at ambient temperature . It has a molecular weight of 226.54 . The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Modellsubstrate für die regioexhaustive Funktionalisierung
Chloro(Trifluormethyl)pyridin-Derivate, zu denen auch Verbindungen wie „4-Chlor-5-nitro-2-(Trifluormethyl)pyridin“ gehören, werden in der chemischen Forschung häufig als Modellsubstrate für die regioexhaustive Funktionalisierung verwendet. Dieser Prozess ermöglicht die selektive Modifikation von Molekülen, was für die Entwicklung von Pharmazeutika und Agrochemikalien entscheidend ist .
Synthese von Pflanzenschutzmitteln
Diese Derivate sind auch wichtige Zwischenprodukte bei der Synthese von Pflanzenschutzmitteln. Beispielsweise ist 2,3-Dichlor-5-(Trifluormethyl)-pyridin (2,3,5-DCTF), eine verwandte Verbindung, für die Herstellung verschiedener Pestizide und Herbizide stark nachgefragt .
Pharmazeutische Synthese
Die Trifluormethylgruppe ist eine häufige Einheit in pharmazeutischen Verbindungen, da sie die biologische Aktivität und metabolische Stabilität verbessern kann. Ein von der Shanghai Institute of Pharmaceutical Industry entwickeltes Syntheseverfahren für Pexidartinib, ein Antikrebsmittel, beginnt mit einem ähnlichen Bromo-N-(4-Methoxybenzyl)pyridin-Derivat und beinhaltet Schlüsselreaktionen, bei denen möglicherweise „this compound“ als Vorläufer oder Zwischenprodukt verwendet werden könnte .
Herbizidentwicklung
Das erste Herbizid, das ein TFMP-Derivat enthielt, war Fluazifop-Butyl, das 1982 entwickelt wurde. Es war ein wirksamer Wachstumsinhibitor von mehrjährigen Grasunkräutern. “this compound” könnte als fluoriertes Baustein bei der Synthese ähnlicher herbizider Verbindungen dienen .
Wirkmechanismus
Safety and Hazards
“4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Zukünftige Richtungen
The demand for “4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of these compounds will be discovered in the future . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Biochemische Analyse
Biochemical Properties
4-Chloro-5-nitro-2-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The nature of these interactions often involves the formation of covalent bonds, leading to the modification of enzyme activity and function .
Cellular Effects
The effects of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit certain signaling pathways by binding to specific receptors or enzymes, thereby altering the downstream effects. It has been observed to affect the expression of genes involved in detoxification processes, which can lead to changes in cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine exerts its effects through various mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can either be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may degrade into other products, which can have different biological activities. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as the inhibition of harmful enzymes or the modulation of specific signaling pathways. At high doses, it can become toxic, leading to adverse effects such as organ damage, oxidative stress, and even mortality. Threshold effects are often observed, where a small increase in dosage can lead to significant changes in biological responses .
Metabolic Pathways
4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites. The interaction with cofactors such as NADPH is essential for the enzymatic activity involved in its metabolism .
Transport and Distribution
Within cells and tissues, 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific tissues can influence its biological activity and toxicity. For example, its accumulation in the liver can lead to hepatotoxicity .
Subcellular Localization
The subcellular localization of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its presence in the mitochondria can affect mitochondrial function and energy production. Understanding its subcellular localization helps in elucidating its precise mechanisms of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-chloro-5-nitro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-3-1-5(6(8,9)10)11-2-4(3)12(13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVLYVRVIUJULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625278 | |
| Record name | 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
438554-45-1 | |
| Record name | 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

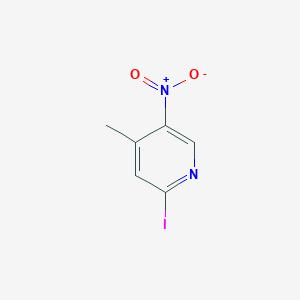

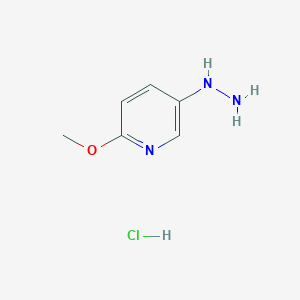


![Furo[2,3-c]pyridin-7-amine](/img/structure/B1592579.png)
